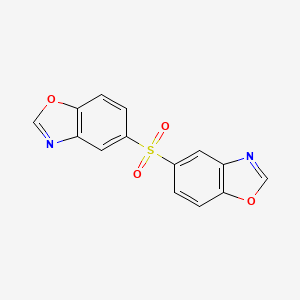

5,5'-sulfonylbis-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives and sulfonyl compounds involves complex chemical reactions, including catalyzed cascade reactions and direct synthesis methods. For instance, a Rh(II)-catalyzed, denitrogenative reaction has been developed for the synthesis of structurally diverse tricyclic compounds, demonstrating the sequential formation of four new bonds: two C-N and two C-O bonds (Pal et al., 2019). Another example is the copper-catalyzed annulation of sulfonyl hydrazides with 1,3-enynes, achieving the formation of two C-N bonds and one C-C bond in one pot (Yao et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 5,5'-sulfonylbis-1,3-benzoxazole often involves complex arrangements of atoms and bonds, showcasing the importance of sulfonyl and benzoxazole moieties. These structures are elucidated using various spectroscopic methods, including NMR and mass spectrometry, to confirm the identity of synthesized compounds and to study their structural characteristics.

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and benzoxazole derivatives are diverse and can lead to a wide range of products with different properties. Reactions such as Rh(II)-catalyzed transannulation (Lei et al., 2016) and metal-free denitrogenation processes (Gevondian et al., 2021) exemplify the versatility of these compounds in synthetic chemistry.

Mécanisme D'action

While the specific mechanism of action for 5,5’-sulfonylbis-1,3-benzoxazole is not mentioned in the retrieved papers, benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

Orientations Futures

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

Propriétés

IUPAC Name |

5-(1,3-benzoxazol-5-ylsulfonyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4S/c17-21(18,9-1-3-13-11(5-9)15-7-19-13)10-2-4-14-12(6-10)16-8-20-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQBFMOLBGSCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)OC=N4)N=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)

![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)

![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)

![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)

![2-[(4-bromobenzyl)oxy]benzaldehyde oxime](/img/structure/B5590971.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5590996.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5591023.png)